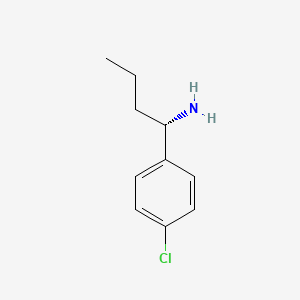
(S)-1-(4-Chlorophenyl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-Chlorophenyl)butan-1-amine is a chiral amine compound characterized by the presence of a 4-chlorophenyl group attached to a butan-1-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and applications in synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chlorophenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and a suitable chiral amine precursor.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
(S)-1-(4-Chlorophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with catalysts like Pd/C or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
科学的研究の応用
(S)-1-(4-Chlorophenyl)butan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (S)-1-(4-Chlorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
®-1-(4-Chlorophenyl)butan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(4-Chlorophenyl)butan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
4-Chlorophenylbutan-2-amine: A structural isomer with the amine group at a different position.
Uniqueness
(S)-1-(4-Chlorophenyl)butan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activity compared to its enantiomer or racemic mixture. This uniqueness makes it valuable for research in stereochemistry and chiral drug development.
生物活性
(S)-1-(4-Chlorophenyl)butan-1-amine, also known as (1S)-1-(4-chlorophenyl)butan-1-amine, is a chiral amine with significant potential in pharmacological applications due to its unique structural characteristics. This compound features a butanamine backbone with a para-chlorophenyl substituent, which enhances its lipophilicity and influences its biological interactions. Here, we will explore its biological activity, including enzyme inhibition, receptor binding, and potential therapeutic implications.
- Molecular Formula : C10H14ClN
- Molecular Weight : 183.68 g/mol
- SMILES : CCCC(C1=CC=C(C=C1)Cl)N
Research indicates that this compound interacts with various neurotransmitter systems, particularly influencing pathways related to mood regulation and cognitive function. Its structural features suggest potential binding affinities with neurotransmitter receptors, which could lead to therapeutic effects in mood disorders and cognitive impairments.
Table 1: Comparison of Structural Analogues
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (R)-1-(4-Chlorophenyl)butan-1-amine | Enantiomer of (S)-isomer | Different biological activity due to chirality |
| 1-(4-Chlorophenyl)butan-1-amine | Racemic mixture containing both enantiomers | Lacks specific stereochemical properties |
| 4-Chlorophenylbutan-2-amine | Structural isomer with amine group at a different position | Potentially different biological effects |
Enzyme Inhibition
This compound has shown potential as an inhibitor for several enzymes. Preliminary studies suggest it may exhibit significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The inhibition of AChE can enhance cholinergic transmission, potentially benefiting conditions such as Alzheimer's disease.
Neurotransmitter Receptor Interaction
The compound's interaction with neurotransmitter receptors has been a focus of research. Its lipophilic nature may facilitate its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology. The specific mechanisms through which it binds to these receptors remain an area for future research.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound. For instance, compounds bearing similar structural motifs have been investigated for their antibacterial properties and enzyme inhibition capabilities.
Study Example 1: Antibacterial Activity
A study synthesized various compounds that included the 4-chlorophenyl moiety and evaluated their antibacterial activity against Salmonella typhi and Bacillus subtilis. The results demonstrated moderate to strong antibacterial activity, indicating that structural modifications can enhance bioactivity in related compounds .
Study Example 2: Enzyme Inhibition
Research on heterocyclic compounds containing similar functional groups showed strong inhibitory activity against urease, with some compounds exhibiting IC50 values significantly lower than standard drugs. This highlights the potential of this compound in developing new therapeutic agents targeting enzyme-related disorders .
特性
分子式 |
C10H14ClN |
|---|---|
分子量 |
183.68 g/mol |
IUPAC名 |
(1S)-1-(4-chlorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H14ClN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3/t10-/m0/s1 |
InChIキー |
PLUVSGOQNUXJGX-JTQLQIEISA-N |
異性体SMILES |
CCC[C@@H](C1=CC=C(C=C1)Cl)N |
正規SMILES |
CCCC(C1=CC=C(C=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















